![molecular formula C15H15NO4 B2742688 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene CAS No. 694443-51-1](/img/structure/B2742688.png)

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

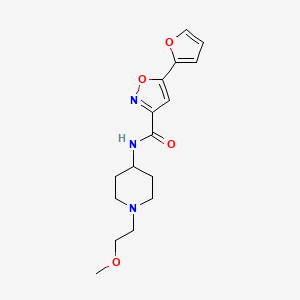

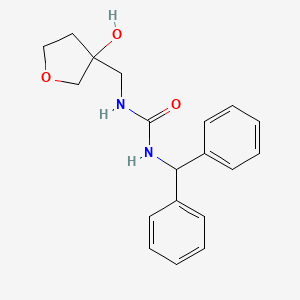

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is a chemical compound with the empirical formula C15H15NO4 . It has a molecular weight of 273.28 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is [O-]N+=CC=C2OCC)C=C1)=O . The InChI is 1S/C15H15NO4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3 .Physical And Chemical Properties Analysis

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is a solid compound . Its molecular weight is 273.28 . The compound’s empirical formula is C15H15NO4 .Scientific Research Applications

Radical Exchange Reaction

Research on the effects of substituents, such as 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene, on radical exchange reactions has shown that electron-withdrawing substituents can accelerate radical abstraction. This insight is crucial for understanding and manipulating radical exchange mechanisms in synthetic chemistry (Gardner & Noyes, 1961).

Ethoxylation and Ultrasound Irradiation

The synthesis of Ethoxy-4-nitrobenzene, closely related to 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene, has been achieved through the ethoxylation of p-chloronitrobenzene. This process, enhanced by phase-transfer catalysts and ultrasound irradiation, demonstrates the kinetic impact of various factors, such as catalyst type and ultrasound frequency, on the reaction's efficiency (Wang & Rajendran, 2007).

Photocatalytic Oxidation

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene and derivatives have been utilized in selective photocatalytic oxidation reactions. These processes, facilitated by titanium dioxide under visible light irradiation, convert benzyl alcohol derivatives into their corresponding aldehydes with high conversion and selectivity. This application underscores the compound's role in green chemistry and photocatalysis (Higashimoto et al., 2009).

Protection of Hydroxyl Functions

The 4-nitrobenzyl group, integral to 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene, has been identified as an effective protective group for hydroxyl functions. This selective protection and subsequent removal demonstrate the compound's utility in synthetic organic chemistry, particularly in the selective modification of molecules (Kukase et al., 1990).

Corrosion Inhibition

Derivatives of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene have shown potential as corrosion inhibitors for mild steel. This application is significant for industrial processes, offering insights into the development of new materials and methods for corrosion protection (Singh & Quraishi, 2016).

Safety And Hazards

properties

IUPAC Name |

1-[(4-ethoxyphenoxy)methyl]-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIYZGDKWZVLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)

![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2742606.png)

![N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2742608.png)

![N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2742609.png)

![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)

![3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)